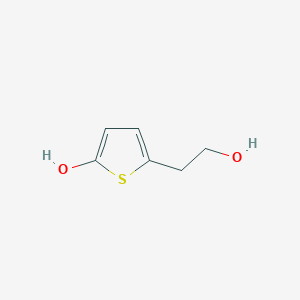
5-hydroxy-2-Thiopheneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-Thiopheneethanol is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group and an ethanol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Hydroxy-2-Thiopheneethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, is also gaining traction in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-Thiopheneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the thiophene ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
5-Hydroxy-2-Thiopheneethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-Thiopheneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanol moiety enhance its reactivity and facilitate its binding to biological targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- Thiophene-2-ethanol
- 2,5-Dimethylthiophene
- 2-Octylthiophene
Comparison: 5-Hydroxy-2-Thiopheneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the thiophene ring. This structural feature enhances its reactivity and broadens its range of applications compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C6H8O2S |
|---|---|
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)thiophen-2-ol |
InChI |
InChI=1S/C6H8O2S/c7-4-3-5-1-2-6(8)9-5/h1-2,7-8H,3-4H2 |
Clave InChI |
NBOJGBRHTJOHFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


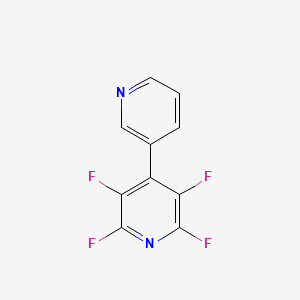
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
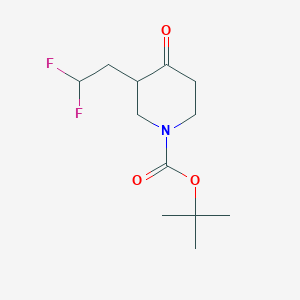
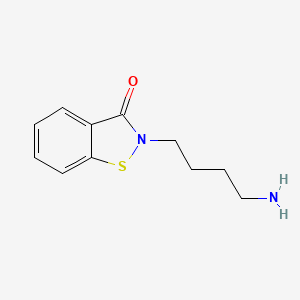
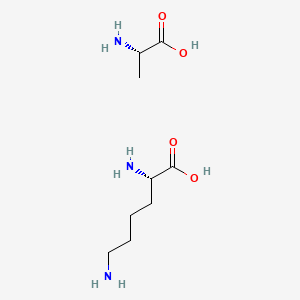





![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

